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Compound of Interest

Compound Name: Gemlapodect

Cat. No.: B8597692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gemlapodect (NOE-105) with other prominent

phosphodiesterase 10A (PDE10A) inhibitors. The information presented is collated from

preclinical and clinical research to support drug development and scientific inquiry in the field of

central nervous system (CNS) disorders.

Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes cyclic

adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical

second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium

spiny neurons (MSNs) of the striatum, a key brain region for motor control and cognitive

processes.[3][4] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase,

which in turn modulates the signaling of dopamine D1 and D2 receptors. This mechanism

offers a novel therapeutic approach for various neurological and psychiatric disorders, including

Tourette Syndrome, schizophrenia, and Huntington's disease, by fine-tuning neuronal activity in

the striatum rather than broadly antagonizing dopamine receptors.[1][3][5][6]

Overview of Investigated PDE10A Inhibitors
This guide focuses on Gemlapodect and a selection of other PDE10A inhibitors that have

been subject to significant preclinical and clinical investigation.
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Gemlapodect (NOE-105): A first-in-class PDE10A inhibitor currently in mid-stage clinical

development for Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (stuttering).

[7][8][9] It is designed to modulate dopamine signaling in the striatum with the potential for an

improved tolerability profile compared to traditional antipsychotics.[8][10]

TAK-063 (Balipodect): A potent and selective PDE10A inhibitor that has been investigated for

schizophrenia and Huntington's disease. It is noted for its unique pharmacological property

of balanced activation of the direct and indirect striatal pathways, attributed to a faster off-

rate from the PDE10A enzyme.[11]

MP-10 (Mardepodect, PF-02545920): A potent and selective PDE10A inhibitor that was

clinically evaluated for schizophrenia.[10] Despite promising preclinical data, it failed to

demonstrate efficacy in Phase 2 trials.[12]

MK-8189 (Elpipodect): A highly potent and selective PDE10A inhibitor that has advanced to

Phase 2 clinical trials for schizophrenia.[3][13]

CPL'36: A second-generation PDE10A inhibitor with a "fast-off" profile, which may contribute

to better tolerability.[14] It has shown positive results in Phase 2 trials for both schizophrenia

and Levodopa-Induced Dyskinesia in Parkinson's disease.[4][5][15]

TP-10: A selective PDE10A inhibitor that has shown promise in preclinical models of

Huntington's disease.[12]

Data Presentation: Comparative Performance
The following tables summarize key quantitative data for Gemlapodect and its comparators,

focusing on in vitro potency and clinical trial outcomes.

Table 1: In Vitro Potency and Selectivity of PDE10A
Inhibitors
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Compound
Alternative
Name

Type IC50 (nM) Ki (pM) Selectivity

Gemlapodect NOE-105
PDE10A

Inhibitor
N/A N/A

Potent,

selective

PDE10A

inhibitor[7]

TAK-063 Balipodect
PDE10A

Inhibitor

0.30[10][16]

[17]
N/A

>15,000-fold

over other

PDEs[10][16]

MP-10
Mardepodect,

PF-02545920

PDE10A

Inhibitor
0.37[10][18] N/A

>1,000-fold

over other

PDEs[10][18]

MK-8189 Elpipodect
PDE10A

Inhibitor

1.6 (cellular)

[19]
29[3][19]

>500,000-fold

over other

PDEs[19]

CPL'36 CPL500036
PDE10A

Inhibitor
1.0[20] N/A

Selective

over other

PDE

families[20]

TP-10
PDE10A

Inhibitor
0.8[10][12] N/A

Selective

PDE10A

Inhibitor[12]

N/A: Data not publicly available in the reviewed sources.

Table 2: Summary of Clinical Trial Outcomes
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Compound Indication(s) Phase
Key Efficacy
Results

Safety &
Tolerability

Gemlapodect
Tourette

Syndrome

Phase 2b

ongoing[7]

Phase 2a:

Statistically

significant

reduction in

YGTSS Total Tic

Score (-7.8

points vs

baseline; -12.8

points in target

dose group).[10]

[21][22]

Well-tolerated.

No serious

adverse events,

weight gain, or

metabolic side

effects reported

in Phase 2a.[8]

[10][22]

TAK-063 Schizophrenia Phase 2

Did not meet

primary endpoint

(PANSS score

change).

Showed

improvement in

some secondary

endpoints.[12]

Generally safe

and well-

tolerated.[12]

Favorable safety

profile in Phase

1.[3]

MP-10 Schizophrenia Phase 2

Failed to show

statistical

separation from

placebo on

PANSS score.

[12]

Generally safe

and well-

tolerated.[12]

MK-8189 Schizophrenia Phase 2[13]

Efficacy in rodent

models of

psychosis and

cognition.[19]

Promising in vitro

safety and off-

target profile.[19]

CPL'36 Schizophrenia,

Parkinson's (LID)

Phase 3

planned[23]

Phase 2

(Schizophrenia):

Significant

improvement in

Favorable safety

profile with mild

adverse events.

No metabolic
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PANSS positive

and total scores

vs placebo.[24]

Phase 2 (LID):

Significant

improvement in

Unified

Dyskinesia

Rating Scale.[15]

side effects

noted.[4][15][24]
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Caption: PDE10A inhibition increases cAMP, modulating striatal direct and indirect pathways.

Generalized Experimental Workflow for PDE10A
Inhibitor Development
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Caption: Generalized workflow for the development of novel PDE10A inhibitors.
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Experimental Protocols
This section outlines the methodologies for key experiments cited in the development of

PDE10A inhibitors.

In Vitro PDE10A Enzyme Inhibition Assay
Objective: To determine the potency (IC50) of a compound in inhibiting PDE10A enzyme

activity.

Methodology (Fluorescence Polarization): A common method is the fluorescence polarization

(FP) assay.[25][26]

Principle: The assay measures the hydrolysis of a fluorescently labeled substrate (e.g., FAM-

cAMP) by the PDE10A enzyme. When the substrate is hydrolyzed, it is linearized and can be

captured by a specific binding agent, which is part of a large complex. This change from a

small, rapidly rotating molecule (low polarization) to a large, slowly rotating complex (high

polarization) is measured. Inhibitors prevent this hydrolysis, thus keeping the fluorescence

polarization low.[25][27]

Reagents: Recombinant human PDE10A enzyme, fluorescently labeled substrate (FAM-

cAMP), PDE assay buffer, binding agent, and the test inhibitor at various concentrations.[27]

Procedure:

The test inhibitor is serially diluted and added to the wells of a microtiter plate.

Recombinant PDE10A enzyme and the FAM-cAMP substrate are added to initiate the

reaction.

The plate is incubated at room temperature for a set period (e.g., 60 minutes).[27]

A binding agent is added to stop the reaction and bind to any hydrolyzed substrate.

Fluorescence polarization is measured using a microplate reader.

Data Analysis: The degree of inhibition is calculated relative to controls. The IC50 value, the

concentration of inhibitor required to reduce enzyme activity by 50%, is determined by
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plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data

to a dose-response curve.[28]

MK-801-Induced Hyperactivity Model
Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to

reverse hyperactivity induced by an NMDA receptor antagonist (MK-801).

Methodology:

Principle: The NMDA receptor antagonist MK-801 (dizocilpine) induces a hyperlocomotor

state in rodents, which is considered a model for the positive symptoms of schizophrenia.[14]

[29] Effective antipsychotic agents can attenuate this hyperactivity.

Animals: Typically male rats or mice are used.[29][30]

Procedure:

Animals are habituated to an open-field arena equipped with automated activity monitoring

systems (e.g., infrared beams).[29]

The test inhibitor or vehicle is administered (e.g., orally or intraperitoneally) at a

predetermined time before the MK-801 challenge.

MK-801 (e.g., 0.15-0.3 mg/kg) or saline is injected intraperitoneally.[30][31]

Animals are immediately placed back into the open-field arena, and locomotor activity

(e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120

minutes).[30][31]

Data Analysis: The total locomotor activity is compared between groups (Vehicle + Saline,

Vehicle + MK-801, Inhibitor + MK-801). A statistically significant reduction in hyperactivity in

the inhibitor-treated group compared to the vehicle-treated MK-801 group indicates

antipsychotic-like efficacy.

Conditioned Avoidance Response (CAR) Test
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Objective: To evaluate a drug's potential antipsychotic activity. Drugs that selectively suppress

the conditioned avoidance response without impairing the ability to escape are considered to

have an antipsychotic-like profile.[11][32]

Methodology:

Principle: The CAR test assesses an animal's ability to learn to avoid an aversive stimulus

(e.g., a mild footshock, the unconditioned stimulus or US) by responding to a preceding

neutral warning signal (e.g., a light or tone, the conditioned stimulus or CS).[11]

Apparatus: A shuttle box divided into two compartments with a grid floor for delivering the

footshock.

Procedure:

Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10

seconds), followed by the presentation of both the CS and the US. If the rat moves to the

other compartment during the CS-only period, it is recorded as an "avoidance response,"

and the trial ends. If it moves after the US has started, it is an "escape response." Failure

to move is an "escape failure." Animals are trained over multiple trials until they reach a

stable level of avoidance responding.

Testing: Once trained, animals are treated with the test inhibitor or vehicle. They are then

re-tested in the shuttle box.

Data Analysis: The number of avoidance responses, escape responses, and escape failures

are recorded. A compound is considered to have antipsychotic-like activity if it significantly

reduces the number of avoidance responses at doses that do not significantly increase the

number of escape failures.[11][33] This distinguishes it from sedatives, which would impair

both avoidance and escape.[11]

Conclusion
The landscape of PDE10A inhibitors is evolving, with several candidates progressing through

clinical trials. Gemlapodect (NOE-105) has demonstrated a promising efficacy and safety

profile in early clinical studies for Tourette Syndrome, notably avoiding the metabolic side

effects that can be associated with standard antipsychotic treatments.[10][22] In contrast,
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earlier PDE10A inhibitors like MP-10 and TAK-063 faced challenges in demonstrating clinical

efficacy for schizophrenia, despite strong preclinical data.[12] Newer, second-generation

inhibitors such as CPL'36 are showing renewed promise in this indication, potentially due to

refined pharmacodynamic profiles like a "fast-off" rate.[14] The comparative data suggest that

while PDE10A remains a highly viable target for CNS disorders, the clinical success of an

inhibitor may depend on the specific indication and subtle differences in its pharmacological

properties. Continued research and head-to-head clinical trials will be crucial to fully elucidate

the therapeutic potential of Gemlapodect relative to other agents in this class.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment
of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC
[pmc.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. psychiatrictimes.com [psychiatrictimes.com]

5. Dyskinesias in Parkinson’s Disease: New Treatment Approach - Mabion [mabion.eu]

6. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways,
Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC
[pmc.ncbi.nlm.nih.gov]

7. noemapharma.com [noemapharma.com]

8. noemapharma.com [noemapharma.com]

9. Noema Pharma Begins Dosing Patients in Phase 2b Study of Gemlapodect for Tourette
Syndrome [synapse.patsnap.com]

10. medchemexpress.com [medchemexpress.com]

11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

12. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.medchemexpress.com/TP-10.html
https://www.neurofit.com/mod-schizophrenia-mk801.html
https://www.benchchem.com/product/b8597692?utm_src=pdf-body
https://www.benchchem.com/product/b8597692?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9884086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9884086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855852/
https://www.medchemexpress.com/mk-8189.html
https://www.psychiatrictimes.com/view/novel-pde10a-inhibitor-for-acute-schizophrenia-exacerbation-presented-at-apa-annual-meeting
https://www.mabion.eu/science-hub/science-news/dyskinesias-in-parkinsons-disease-promising-new-treatment-approach/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4946053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4946053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4946053/
https://noemapharma.com/pipeline/
https://noemapharma.com/2024/10/17/noema-pharma-announces-noe-105-gemlapodect-phase-2a-study-in-tourette-syndrome-met-primary-and-all-key-secondary-endpoints/
https://synapse.patsnap.com/article/noema-pharma-begins-dosing-patients-in-phase-2b-study-of-gemlapodect-for-tourette-syndrome
https://synapse.patsnap.com/article/noema-pharma-begins-dosing-patients-in-phase-2b-study-of-gemlapodect-for-tourette-syndrome
https://www.medchemexpress.com/Targets/Phosphodiesterase%20(PDE)/pde10/inhibitor.html
https://en.wikipedia.org/wiki/Conditioned_avoidance_response_test
https://www.medchemexpress.com/TP-10.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8597692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. drughunter.com [drughunter.com]

14. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit -
NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

15. fiercebiotech.com [fiercebiotech.com]

16. axonmedchem.com [axonmedchem.com]

17. selleckchem.com [selleckchem.com]

18. medchemexpress.com [medchemexpress.com]

19. Preclinical characterization and chemical structure of potent and selective PDE10A
inhibitor MK-8189 reported | BioWorld [bioworld.com]

20. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function
devoid of most neuroleptic side-effects [frontiersin.org]

21. TP-10 - Immunomart [immunomart.com]

22. m.youtube.com [m.youtube.com]

23. firstwordpharma.com [firstwordpharma.com]

24. medscape.com [medscape.com]

25. bpsbioscience.com [bpsbioscience.com]

26. reactionbiology.com [reactionbiology.com]

27. bpsbioscience.com [bpsbioscience.com]

28. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as
phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

29. MK801-induced hyperactivity: duration of effects in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

30. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

31. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female
Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]

32. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug
conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]

33. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to Gemlapodect and Other
PDE10A Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8597692#a-comparing-gemlapodect-to-other-
pde10a-inhibitors]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://drughunter.com/molecule/mk-8189
https://www.neurofit.com/mod-schizophrenia-mk801.html
https://www.neurofit.com/mod-schizophrenia-mk801.html
https://www.fiercebiotech.com/biotech/celons-pde10a-inhibitor-reduces-involuntary-movements-phase-2-parkinsons-trial
https://www.axonmedchem.com/2399-tak-063?___store=axon_euro&___from_store=axon_usd
https://www.selleckchem.com/products/tak-063.html
https://www.medchemexpress.com/PF-2545920-hydrochloride.html
https://www.bioworld.com/articles/694173-preclinical-characterization-and-chemical-structure-of-potent-and-selective-pde10a-inhibitor-mk-8189-reported?v=preview
https://www.bioworld.com/articles/694173-preclinical-characterization-and-chemical-structure-of-potent-and-selective-pde10a-inhibitor-mk-8189-reported?v=preview
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.999685/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.999685/full
https://immunomart.com/product/tp-10/
https://m.youtube.com/watch?v=aqgE9esAbM8
https://firstwordpharma.com/story/6315318
https://www.medscape.com/viewarticle/novel-pde10a-inhibitor-acute-schizophrenia-safe-effective-2025a1000d1g
https://bpsbioscience.com/pde10a-mouse-assay-kit-79643
https://www.reactionbiology.com/datasheet/pde10a_pde_malvern/
https://bpsbioscience.com/media/wysiwyg/PDEs/ASSAY_KIT_UPDATE/60400.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4321733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4321733/
https://pubmed.ncbi.nlm.nih.gov/7617723/
https://pubmed.ncbi.nlm.nih.gov/7617723/
https://brainlabs.org.il/disease-models/schizophrenia/acute-pharmacological-models/mk-801-induced-hyperlocomotion/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248570/
https://www.researchgate.net/publication/41172465_Conditioned_Avoidance_Response_in_the_Development_of_New_Antipsychotics
https://www.benchchem.com/product/b8597692#a-comparing-gemlapodect-to-other-pde10a-inhibitors
https://www.benchchem.com/product/b8597692#a-comparing-gemlapodect-to-other-pde10a-inhibitors
https://www.benchchem.com/product/b8597692#a-comparing-gemlapodect-to-other-pde10a-inhibitors
https://www.benchchem.com/product/b8597692#a-comparing-gemlapodect-to-other-pde10a-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8597692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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